

Spectroscopic Analysis of Progenin III Palmitate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Progenin III palmitate*

Cat. No.: *B12366998*

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Introduction

Progenin III palmitate is a fatty acid-spirostan steroid glycoside ester, first isolated from the rhizomes of *Dioscorea cayenensis*. Its structure has been established as (25R)-spirost-5-en-3 β -yl O- α -L-rhamnopyranosyl-(1 \rightarrow 2)-[6-O-palmitoyl]-O- β -D-glucopyranoside[1]. As a complex natural product, detailed structural elucidation and characterization are crucial for understanding its biological activity and potential therapeutic applications. This document provides a comprehensive guide to the spectroscopic analysis of **Progenin III palmitate** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including detailed data, experimental protocols, and workflow visualizations.

Chemical Structure

Molecular Formula: $C_{55}H_{92}O_{13}$

Structure: (25R)-spirost-5-en-3 β -yl O- α -L-rhamnopyranosyl-(1 \rightarrow 2)-[6-O-palmitoyl]-O- β -D-glucopyranoside

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **Progenin III palmitate**, recorded in pyridine- d_5 .

Table 1: ^1H and ^{13}C NMR Data for **Progenin III Palmitate** (Pyridine- d_5)[[1](#)]

Position	δC (ppm)	δH (ppm, J in Hz)
Aglycone		
1	37.8	1.85, 1.05
2	30.4	1.90, 1.80
3	77.9	3.95 m
4	39.4	2.65, 2.45
5	141.1	-
6	121.8	5.35 br s
7	32.4	1.90, 1.60
8	31.8	1.55
9	50.4	0.95
10	37.1	-
11	21.2	1.50, 1.40
12	39.9	1.75, 1.15
13	40.5	-
14	56.5	1.10
15	32.1	2.10, 1.25
16	81.2	4.50 m
17	62.9	1.70
18	16.5	0.85 s
19	19.5	1.05 s
20	41.9	2.05
21	14.7	0.95 d (6.8)
22	109.4	-

23	31.6	1.65, 1.55
24	29.1	1.60, 1.50
25	30.5	1.65
26	67.0	3.45 dd (10.5, 7.5), 3.35 dd (10.5, 7.5)
27	17.4	0.75 d (6.5)
Glucose		
1'	100.5	4.90 d (7.2)
2'	81.6	4.35
3'	78.2	4.25
4'	71.8	4.15
5'	77.2	3.95
6'	64.2	4.55, 4.40
Rhamnose		
1"	102.0	6.35 s
2"	72.8	4.95
3"	72.9	4.70
4"	74.2	4.50
5"	69.8	4.90
6"	18.7	1.75 d (6.0)
Palmitoyl		
1'''	173.2	-
2'''	34.4	2.50 t (7.5)
3'''	25.2	1.75 m
4''' - 13'''	29.5-30.0	1.25-1.35 br s

14"	32.1	1.25-1.35 br s
15"	22.9	1.25-1.35 br s
16"	14.3	0.90 t (7.0)

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula of **Progenin III palmitate**.

Table 2: HR-ESI-TOF-MS Data for **Progenin III Palmitate**[\[1\]](#)

Ion Mode	Adduct	Calculated m/z	Found m/z
Positive	[M+H] ⁺	961.6616	961.6615

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation of **Progenin III palmitate**.

Materials:

- **Progenin III palmitate** sample
- Pyridine-d₅ (99.9% D)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Progenin III palmitate**.
 - Dissolve the sample in ~0.6 mL of pyridine-d₅ in a clean, dry vial.
 - Vortex briefly to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Calibration:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of pyridine-d₅.
 - Shim the magnetic field to achieve optimal resolution and lineshape.
 - Calibrate the reference frequency using the residual solvent signal of pyridine-d₅ (δ H: 8.74, 7.58, 7.22 ppm; δ C: 150.35, 135.91, 123.87 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish stereochemistry.
- Data Processing:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase correct the spectra.
 - Perform baseline correction.
 - Integrate the signals in the ^1H spectrum.
 - Pick peaks and assign chemical shifts in all spectra.
 - Analyze the 2D spectra to assemble the structure of the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) Analysis

Objective: To determine the accurate mass and confirm the elemental composition of **Progenin III palmitate**.

Materials:

- **Progenin III palmitate** sample
- Methanol (LC-MS grade)
- Formic acid (optional, for enhancing ionization)
- Vials and syringes

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., ESI-TOF)

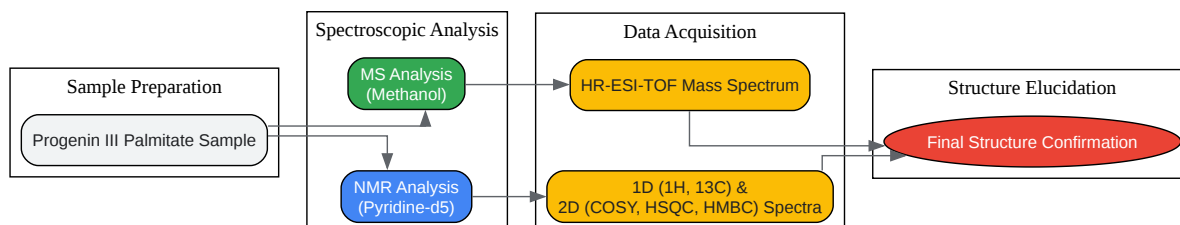
Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Progenin III palmitate** in methanol at a concentration of approximately 1 mg/mL.
 - Create a dilute solution for analysis by further diluting the stock solution with methanol to a final concentration of 1-10 µg/mL.
 - If needed, add 0.1% formic acid to the final solution to promote protonation ($[M+H]^+$).
- Instrument Setup and Calibration:
 - Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
 - Set the instrument to operate in positive ion mode.
- Data Acquisition:
 - Ionization Source: Electrospray Ionization (ESI).
 - Analyzer: Time-of-Flight (TOF).
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
 - MS Parameters (typical):
 - Capillary Voltage: 3.5-4.5 kV
 - Nebulizer Gas (N₂): 1-2 Bar
 - Drying Gas (N₂): 6-8 L/min
 - Drying Gas Temperature: 180-220 °C

- Mass Range: m/z 100-1500
- Acquire data for several minutes to obtain a stable signal and an averaged spectrum.
- Data Analysis:
 - Process the acquired spectrum to identify the monoisotopic peak corresponding to the protonated molecule ($[M+H]^+$).
 - Compare the experimentally measured accurate mass with the theoretical mass calculated for the molecular formula $C_{55}H_{92}O_{13} + H$.
 - The mass accuracy should ideally be within 5 ppm.

Visualizations

Experimental Workflow



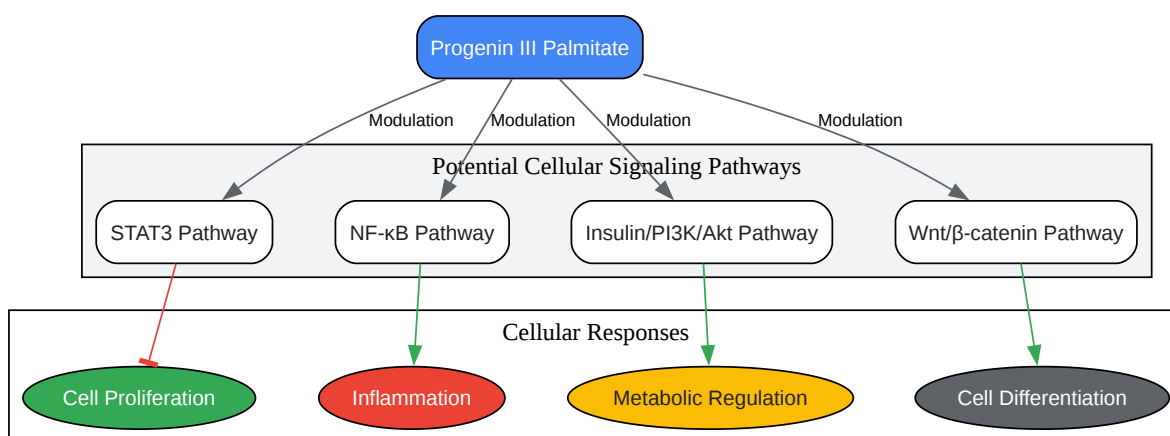
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Caption: Experimental workflow for the spectroscopic analysis of **Progenin III palmitate**.

Postulated Signaling Pathway Involvement

The biological activity of **Progenin III palmitate** is not yet fully elucidated. However, its constituent parts, a diosgenin-based spirostanol glycoside and palmitic acid, are known to modulate several key signaling pathways. Diosgenin has been shown to influence pathways like STAT3 and Wnt/ β -catenin, while palmitic acid can activate inflammatory pathways such as

NF- κ B and modulate metabolic pathways like the insulin signaling pathway. The diagram below illustrates a potential, simplified signaling network that could be influenced by **Progenin III palmitate**, warranting further investigation.



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Caption: Postulated signaling pathways potentially modulated by **Progenin III palmitate**.

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References

- 1. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
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